2,3',4',5'-Tetrabromodiphenyl ether
Overview
Description
2,3’,4’,5’-Tetrabromodiphenyl ether is a chemical compound with the molecular formula C12H6Br4O . It is one of the Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants .
Molecular Structure Analysis
The molecular structure of 2,3’,4’,5’-Tetrabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with four bromine atoms attached to the phenyl rings .Physical And Chemical Properties Analysis
The average mass of 2,3’,4’,5’-Tetrabromodiphenyl ether is 485.791 Da and its monoisotopic mass is 481.715179 Da .Scientific Research Applications
Environmental Contamination and Remediation
2,3',4',5'-Tetrabromodiphenyl ether, as a polybrominated diphenyl ether (PBDE), has been extensively studied for its persistence and bioaccumulation in the environment. Studies have focused on its photo-removal from liquid media, highlighting advanced oxidation processes as effective remediation techniques. For instance, a novel visible-light-driven (VLD) artificial Z-scheme system was developed for the photo-removal of BDE-47 (a congener of 2,3',4',5'-Tetrabromodiphenyl ether), demonstrating a removal efficiency of 93.4% under visible light irradiation. This study suggests a green and promising strategy for utilizing solar energy to remove PBDEs in liquid media (Liang et al., 2019).
Material Science and Polymer Research
Research in material science has explored the synthesis of novel polymers and copolymers incorporating ether and brominated moieties for applications in high-temperature fuel cells and other advanced technologies. For example, novel poly(aryl ether sulfone) copolymers containing biphenylpyridine and tetramethyl biphenyl moieties were synthesized, exhibiting excellent film-forming properties, mechanical integrity, and high modulus up to 250°C. These materials are notable for their high glass transition temperatures and oxidative stability, which are crucial for applications in proton exchange membrane fuel cells (PEMFC) (Pefkianakis et al., 2005).
Toxicokinetics and Metabolism
The toxicokinetics of BDE 47, a congener of 2,3',4',5'-Tetrabromodiphenyl ether, has been thoroughly investigated to understand its absorption, distribution, metabolism, and excretion (ADME) in mammals. One study on female mice demonstrated that over 80% of the administered dose was absorbed after oral or intratracheal administration. This research is critical for assessing the health risk of PBDE exposure in humans, emphasizing the compound's rapid excretion and the potential for bioaccumulation based on biphasic elimination half-lives (Staskal et al., 2004).
properties
IUPAC Name |
1,2,3-tribromo-5-(2-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-8-3-1-2-4-11(8)17-7-5-9(14)12(16)10(15)6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSWBJSFVPJPPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C(=C2)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879896 | |
Record name | BDE-76 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4',5'-Tetrabromodiphenyl ether | |
CAS RN |
446254-43-9 | |
Record name | 2,3',4',5'-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-76 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4',5'-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/484WSW570C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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